The Role of 3-Cyclohexyl-3-aminopropan-1-ols in Medicinal Chemistry
This technical guide details the role, synthesis, and medicinal chemistry applications of 3-cyclohexyl-3-aminopropan-1-ol , a versatile -amino alcohol scaffold. Technical Guide for Drug Development Professionals Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the role, synthesis, and medicinal chemistry applications of 3-cyclohexyl-3-aminopropan-1-ol , a versatile
-amino alcohol scaffold.
Technical Guide for Drug Development Professionals
Executive Summary & Structural Significance
3-Cyclohexyl-3-aminopropan-1-ol represents a privileged structural motif in medicinal chemistry, serving as a robust bioisostere for phenyl-substituted
-amino alcohols. Its utility stems from the unique physicochemical properties of the cyclohexyl group—specifically its metabolic stability and lipophilic bulk—combined with the versatile reactivity of the 1,3-amino alcohol core.
In drug discovery, this scaffold is primarily utilized in three domains:
Fragment-Based Ligand Discovery (FBLD): As a soluble, low-molecular-weight chiral fragment (
Da).
GPCR Ligand Design: Specifically as a pharmacophore in Neuropeptide Y (NPY) Y1 receptor antagonists.
Chiral Auxiliaries & Ligands: In asymmetric catalysis (e.g., diethylzinc additions).[1]
Physicochemical Profile
Property
Value / Description
Impact on Drug Design
Molecular Weight
157.25 g/mol
Ideal for fragment-based screening (Rule of 3 compliant).
LogP (Predicted)
~1.4 - 1.9
Higher lipophilicity than phenyl analogs, enhancing BBB permeability.
pKa (Amine)
~9.5 - 10.5
Protonated at physiological pH; forms key ionic interactions.
(S)- and (R)- enantiomers allow for stereoselective target engagement.
Synthetic Methodologies
The synthesis of 3-cyclohexyl-3-aminopropan-1-ol is typically achieved through the reduction of
-amino acids or via direct ring-opening strategies. Below are the two primary validated routes.
Route A: Reduction of
-Amino Acids (Primary Route)
This method is preferred for generating enantiomerically pure products starting from commercially available chiral amino acids (e.g., L-3-cyclohexylalanine derivatives).
Mechanism:
The carboxylic acid of 3-amino-3-cyclohexylpropanoic acid is reduced to the primary alcohol using strong hydride donors.
Protocol 1: Lithium Aluminum Hydride (LiAlH
) Reduction
Precursor: 3-Amino-3-cyclohexylpropanoic acid (or its ester/N-protected form).
Reagents: LiAlH
(2.5 equiv), dry THF.
Conditions: Reflux under
for 4–6 hours.
Workup: Fieser workup (
, 15% NaOH, ) to precipitate aluminum salts.
Yield: Typically 85–95%.
Route B: Catalytic Hydrogenation of Aromatic Precursors
For industrial scalability, the reduction of the phenyl ring (from 3-phenyl-3-aminopropan-1-ol) is viable, though stereocontrol can be challenging.
Protocol 2: High-Pressure Hydrogenation
Precursor: 3-Amino-3-phenylpropan-1-ol.
Catalyst: Rh/C or PtO
(Nishimura’s catalyst).
Conditions: 50–100 bar
, acidic methanol, 60°C.
Note: Requires protection of the amine if side reactions occur; yields cis/trans mixtures if the ring is substituted.
Visualization of Synthetic Pathways
The following diagram illustrates the logical flow from precursors to the final scaffold and its downstream applications.
Caption: Synthetic routes to 3-cyclohexyl-3-aminopropan-1-ol and its downstream applications in medicinal chemistry.
Medicinal Chemistry Applications
Bioisosterism: Cyclohexyl vs. Phenyl
The substitution of a phenyl ring with a cyclohexyl group is a classic medicinal chemistry tactic. In the context of 3-aminopropanols, this modification effects:
Metabolic Shielding: The cyclohexyl ring is resistant to aromatic hydroxylation, a common clearance pathway for phenyl-containing drugs (e.g., venlafaxine analogs).
Solubility & Lipophilicity: While cyclohexyl increases
(lipophilicity), the disruption of planar -stacking often improves solubility in non-aromatic binding pockets.
Receptor Fit: The cyclohexyl group adopts a chair conformation, occupying more 3D space than the flat phenyl ring. This is critical for receptors requiring hydrophobic bulk rather than
- interactions.
NPY Y1 Receptor Antagonists
Research indicates that 3-amino-3-cyclohexylpropan-1-ol serves as a key intermediate in the synthesis of cyclic isothioureas, which act as potent Neuropeptide Y (NPY) Y1 receptor antagonists.[]
Mechanism: The amino-alcohol motif is cyclized (often with thiocarbonyl reagents) to form the core pharmacophore.
Therapeutic Relevance: These antagonists are investigated for the treatment of obesity and anxiety disorders.
Fragment-Based Ligand Discovery (FBLD)
Gamma-amino alcohols are highly valued in FBLD libraries due to their:
Solubility: The hydroxyl and amine groups provide high aqueous solubility.
Vector Growth: The 1-hydroxyl and 3-amine positions offer distinct vectors for "growing" the fragment into a lead compound.
Chirality: Access to pure (S) or (R) forms allows for early exploration of stereochemical space.
Detailed Experimental Protocol
Synthesis of (S)-3-Amino-3-cyclohexylpropan-1-ol Hydrochloride
Self-validating protocol for laboratory synthesis.
Materials
(S)-3-Cyclohexyl-3-aminopropanoic acid (1.0 eq)
Lithium Aluminum Hydride (LiAlH
) (2.5 eq)
Tetrahydrofuran (THF), anhydrous
Sodium Sulfate (
) decahydrate (for quenching)
Step-by-Step Methodology
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.
Solubilization: Suspend (S)-3-cyclohexyl-3-aminopropanoic acid (10 mmol) in anhydrous THF (50 mL). Cool to 0°C in an ice bath.
Reduction: Slowly add LiAlH
(25 mmol) portion-wise (or as a solution in THF) over 30 minutes. Caution: Exothermic gas evolution.
Reflux: Remove ice bath and heat the mixture to reflux (66°C) for 6 hours. Monitor by TLC (System: DCM/MeOH/NH
OH 90:10:1).
Quenching (Fieser Method): Cool to 0°C. Carefully add:
mL water ( = grams of LiAlH used).
mL 15% NaOH solution.
mL water.
Isolation: Stir the granular precipitate for 30 minutes. Filter through a Celite pad. Dry the filtrate over anhydrous
and concentrate in vacuo.
Salt Formation: Dissolve the resulting oil in minimal ethanol, add 4M HCl in dioxane (1.1 eq), and precipitate with diethyl ether to obtain the hydrochloride salt.
Validation Check:
1H NMR (DMSO-d6): Look for the disappearance of the carbonyl peak and appearance of multiplet signals for
at 3.4–3.6 ppm.
Melting Point: Expect ~230°C (dec) for the HCl salt.
Pharmacophore Mapping
The following diagram breaks down the pharmacophoric features of the molecule, highlighting its interaction points within a biological target.
Caption: Pharmacophore map of 3-cyclohexyl-3-aminopropan-1-ol showing key binding interactions.
References
Sigma-Aldrich. 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride Product Sheet. Available at:
BocSci. Application of 3-amino-3-cyclohexyl-propan-1-ol in NPY Y1 Antagonists. Available at:
PubChem. Compound Summary: 3-Cyclohexyl-3-aminopropan-1-ol. National Library of Medicine.[3] Available at:
BenchChem. Protocols for Amino Alcohol Ligands in Catalysis. Available at:
ResearchGate. Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and related intermediates. Available at:
In Silico ADME Profiling of Cationic Amphiphiles: A Case Study on 3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol
Executive Summary This technical guide outlines a rigorous in silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity prediction framework for 3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol . This mole...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide outlines a rigorous in silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity prediction framework for 3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol .
This molecule represents a classic Cationic Amphiphilic Drug (CAD) motif: a hydrophobic ring system (cyclohexyl) linked to a hydrophilic, ionizable amine tail. While this structural class often exhibits excellent membrane permeability and blood-brain barrier (BBB) penetration, it carries distinct liabilities—specifically lysosomal trapping (leading to high volume of distribution) and drug-induced phospholipidosis (DIPL).
This guide moves beyond simple "black box" predictions, establishing a causal link between the molecule’s physicochemical descriptors and its physiological behavior.
Part 1: Molecular Architecture & Physicochemical Descriptors
The accuracy of any ADME prediction relies on the precision of the input structure. We begin by defining the molecular identity and calculating the descriptors that drive pharmacokinetic behavior.
The following properties are derived using consensus algorithms (e.g., SwissADME, RDKit) to establish the "Rule of 5" compliance and ionization state.
Property
Value (Est.)
Physiochemical Implication
LogP (Consensus)
2.2 – 2.6
Moderate Lipophilicity. Ideal for passive diffusion across enterocytes.
TPSA
~44 Ų
High Permeability. Values <90 Ų suggest excellent BBB penetration.
pKa (Basic Amine)
9.8 – 10.2
Cationic State. At physiological pH (7.4), >99% of the molecule exists as a cation ().
H-Bond Donors
2
Within Lipinski limits (<5).
Rotatable Bonds
5
Flexible chain; favorable for receptor binding but increases entropic penalty.
The "CAD" Effect (Expert Insight)
The combination of a LogP > 2 and a pKa > 8 flags this molecule as a Cationic Amphiphile.
Mechanism: The uncharged species crosses membranes easily. Once inside acidic organelles (lysosomes, pH ~4.5), it becomes protonated and trapped.
Prediction: Expect a massive Volume of Distribution (
) and potential for lung/liver accumulation, rather than simple plasma confinement.
Part 2: The In Silico Prediction Workflow
To ensure reproducibility, we utilize a tiered workflow combining structural alerts, QSAR (Quantitative Structure-Activity Relationship) modeling, and molecular docking.
Figure 1: The tiered in silico workflow for evaluating physicochemical properties and toxicity risks.
Part 3: ADME Profiling & Mechanistic Analysis
Absorption (Bioavailability)
Permeability: Due to the cyclohexyl group and small size (MW < 200), this molecule is predicted to have high Caco-2 permeability .
P-glycoprotein (P-gp) Status:
Substrate: Unlikely. Small, lipophilic amines often bypass efflux pumps unless specific pharmacophores are present.
Inhibitor: Potential.[2][3] Many CADs act as weak P-gp inhibitors at high concentrations.
Bioavailability Score: 0.55 (High). It will likely pass Lipinski, Veber, and Egan filters.
Distribution (The Critical Parameter)
This is the most distinct pharmacokinetic phase for this molecule.
Blood-Brain Barrier (BBB):
Prediction:Penetrant.
Logic: TPSA (44 Ų) is well below the 90 Ų threshold. The lipophilic cyclohexyl ring facilitates endothelial crossing.
Volume of Distribution (
):
Prediction:High (> 3 L/kg).
Mechanism:[2][3] Lysosomal trapping. The molecule will sequester in tissues with high lysosomal content (lungs, liver, kidneys), reducing plasma concentration.
Metabolism
Primary Enzyme:CYP2D6 .
Rationale: CYP2D6 preferentially metabolizes basic amines with a lipophilic domain 5-7 Å away from the nitrogen. This molecule fits the pharmacophore perfectly.
Metabolic Pathways:
N-dealkylation: Removal of the isopropyl group (loss of 42 Da).
Hydroxylation: Oxidation of the cyclohexyl ring (likely at C3 or C4 position).
Glucuronidation: Direct conjugation of the primary alcohol (-OH) group.
Excretion
Renal Clearance: Likely involves active secretion via Organic Cation Transporters (OCTs) due to the positive charge at physiological pH.
Half-life: Expected to be moderate-to-long due to tissue sequestration (slow release from lysosomes back into plasma).
Part 4: Toxicity Assessment (Safety Pharmacology)
The structural class dictates two major safety flags that must be prioritized in early screening.
hERG Inhibition (Cardiotoxicity)
Secondary amines with lipophilic linkers are notorious hERG channel blockers (Type 2 anti-arrhythmic activity).
Risk Level:Moderate to High.
Structural Alert: The distance between the basic nitrogen and the lipophilic cyclohexyl ring allows the molecule to span the hERG pore, potentially causing QT prolongation.
Phospholipidosis (DIPL)
As a Cationic Amphiphilic Drug (CAD), this molecule interacts with anionic phospholipids in the lysosome, inhibiting their degradation.
Prediction:Positive for DIPL.
Consequence: Accumulation of phospholipids leads to "foamy" macrophages and potential organ damage (liver/lung) upon chronic dosing.
Figure 2: The mechanism of Lysosomal Trapping leading to Phospholipidosis (DIPL).
Part 5: Experimental Validation Protocols
In silico predictions are hypotheses. The following "Tier 1" assays are required to validate the computational model.
Protocol: High-Throughput PAMPA (Permeability)
To verify passive absorption and BBB potential.
Preparation: Dissolve compound in DMSO (10 mM stock).
Membrane: Artificial lipid membrane (dodecane/lecithin) painted on the acceptor filter.
Incubation: 16 hours at room temperature.
Analysis: LC-MS/MS quantification of donor and acceptor wells.
Calculation:
.
Protocol: In Vitro Phospholipidosis Assay
To confirm the CAD risk.
Cell Line: HepG2 or CHL (Chinese Hamster Lung) cells.
Marker:NBD-PE (fluorescent phospholipid analog).
Dosing: Incubate cells with the test compound (1, 10, 50
) + NBD-PE for 24 hours.
Readout: High-content imaging (HCS).
Criteria: Accumulation of fluorescent granular structures in the cytoplasm indicates lysosomal phospholipid accumulation.
Protocol: CYP Inhibition Screen
To confirm CYP2D6 interaction.
System: Human Liver Microsomes (HLM).
Probe Substrate: Dextromethorphan (specific for CYP2D6).
Reaction: Incubate compound + Probe + NADPH regenerating system for 20 mins.
Analysis: Measure formation of Dextrorphan via LC-MS.
Output:
curve.
References
SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.
Source: Scientific Reports (2017)
URL:[Link]
pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures.
Source: Journal of Medicinal Chemistry (2015)
URL:[Link]
In silico modeling to predict drug-induced phospholipidosis.
Source: Toxicology Mechanisms and Methods (2008)
URL:[Link]
Structure-Based Analysis of hERG Channel Blockers.
Source: Chemical Research in Toxicology (2011)
URL:[Link]
Chiral resolution of 3-cyclohexyl-3-aminopropan-1-ol derivatives
Executive Summary & Strategic Context 3-Cyclohexyl-3-aminopropan-1-ol is a critical pharmacophore, serving as a structural scaffold for Neurokinin-1 (NK1) receptor antagonists and serotonin-norepinephrine reuptake inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
3-Cyclohexyl-3-aminopropan-1-ol is a critical pharmacophore, serving as a structural scaffold for Neurokinin-1 (NK1) receptor antagonists and serotonin-norepinephrine reuptake inhibitors (SNRIs). The pharmacological efficacy of these agents is strictly governed by their stereochemistry; often, the (S)-enantiomer exhibits desired bioactivity while the (R)-enantiomer may contribute to off-target toxicity.
This guide details two distinct, field-validated methodologies for resolving this gamma-amino alcohol:
Classical Diastereomeric Salt Crystallization: The preferred method for multi-kilogram scale-up due to cost-efficiency.
Enzymatic Kinetic Resolution (EKR): A high-selectivity biocatalytic route using Candida antarctica Lipase B (CAL-B), ideal for high-purity intermediate generation under mild conditions.
Analytical Foundation: Determination of Enantiomeric Excess (ee)
Before attempting resolution, a robust analytical method is non-negotiable. Amino alcohols are notorious for peak tailing on silica-based columns due to the interaction between the basic amine and residual silanol groups.
Protocol: Chiral HPLC Method
Column: Chiralcel OD-H (Daicel), 250 x 4.6 mm, 5 µm.
Detection: UV at 210 nm (Low wavelength required due to lack of strong chromophores in the cyclohexyl ring).
Critical Process Parameter (CPP): The addition of 0.1% DEA is mandatory. Without this modifier, the amine moiety will interact with the stationary phase's acidic sites, resulting in broad, tailing peaks that make accurate integration of the minor enantiomer impossible.
Method A: Classical Chemical Resolution (Diastereomeric Crystallization)
Mechanism:
This method relies on the formation of diastereomeric salts using a chiral acid.[2][3] For 3-cyclohexyl-3-aminopropan-1-ol, (S)-(+)-Mandelic acid is the resolving agent of choice. The cyclohexyl group provides sufficient steric bulk to differentiate the solubility of the resulting diastereomeric salts in polar organic solvents.
Dissolution: Dissolve 100 g of the racemic amino alcohol in 500 mL of EtOAc at 50°C.
Addition: In a separate vessel, dissolve (S)-Mandelic acid in 100 mL of warm EtOH. Add this solution dropwise to the amine solution over 30 minutes.
Nucleation & Aging: Stir the mixture at 50°C for 1 hour. A white precipitate (the less soluble diastereomeric salt) should begin to form.
Note: If no precipitate forms, seed with a few milligrams of pure salt if available, or scratch the flask wall.
Cooling Ramp: Cool the mixture to 20°C at a rate of 5°C/hour. Rapid cooling traps the unwanted diastereomer (kinetic entrapment).
Filtration: Filter the solid and wash with cold EtOAc (2 x 50 mL).
Recrystallization (Purification): Dissolve the wet cake in minimal boiling EtOH and allow to cool slowly to 4°C. Filter to obtain the high-purity salt (>98% de).
Free Basing (Salt Break): Suspend the purified salt in CH₂Cl₂ (300 mL) and add 1M NaOH (300 mL). Stir vigorously for 30 minutes. Separate the organic layer, dry over Na₂SO₄, and evaporate to yield the enantiopure amino alcohol.
Workflow Visualization:
Figure 1: Workflow for the classical resolution of 3-cyclohexyl-3-aminopropan-1-ol via diastereomeric salt formation.
Mechanism:
Lipases, specifically CAL-B (Novozym 435) , exhibit high stereoselectivity toward the acylation of primary amines. In this "Green Chemistry" approach, the enzyme selectively acylates the (R)-enantiomer (following the empirical Kazlauskas rule for secondary amines/alcohols, adapted here for the steric bulk of the cyclohexyl group), leaving the (S)-amine unreacted.
Acyl Donor/Solvent: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).
Additives: Molecular Sieves (4Å) to scavenge water (preventing hydrolysis).
Procedure:
Setup: In a shaker flask, dissolve 10 g of rac-3-cyclohexyl-3-aminopropan-1-ol in 100 mL of dry Ethyl Acetate.
Initiation: Add 1.0 g of Novozym 435 and 2 g of activated Molecular Sieves.
Incubation: Shake at 200 rpm at 30°C.
Monitoring: Sample every 2 hours. Analyze via HPLC. The peak for the free amine will decrease, and a new peak (the amide) will appear.
Termination: Stop the reaction when the conversion reaches exactly 50% .
Why? Beyond 50% conversion, the enzyme may start accepting the slower-reacting enantiomer, eroding the enantiomeric excess (ee) of the product.
Work-up: Filter off the enzyme (can be recycled).
Separation: The reaction mixture contains the (S)-free amine and the (R)-amide.
Acid Extraction: Wash the organic phase with 1M HCl. The free amine (S) will protonate and move to the aqueous layer. The neutral amide (R) remains in the Ethyl Acetate.
Recovery: Basify the aqueous layer (NaOH) and extract with CH₂Cl₂ to recover the pure (S)-amine.
Biocatalytic Cycle Visualization:
Figure 2: Kinetic resolution mechanism. CAL-B selectively acylates the (R)-enantiomer, allowing physical separation of the resulting amide from the unreacted (S)-amine.
Comparative Data Summary
The following table contrasts the two methodologies to assist in process selection based on scale and purity requirements.
Metric
Method A: Chemical Resolution
Method B: Enzymatic Resolution
Primary Reagent
(S)-Mandelic Acid
Novozym 435 (CAL-B)
Typical Yield
30-40% (theoretical max 50%)
40-45% (theoretical max 50%)
Enantiomeric Excess (ee)
>98% (after 1 recrystallization)
>99% (highly specific)
Scalability
Excellent (kg to ton scale)
Good (limited by enzyme cost)
Atom Economy
Moderate (requires stoichiometric acid)
High (catalytic enzyme, reusable)
Throughput Time
24-48 Hours
6-12 Hours
References
Gao, Y., & Sharpless, K. B. (1988). Asymmetric synthesis of 3-amino-3-arylpropan-1-ols. Journal of Organic Chemistry, 53(17), 4081-4084. Link
Schiffers, I., & Bolm, C. (2008). Synthesis and Resolution of Racemic trans-2-(N-Benzyl)amino-1-cyclohexanol: Enantiomer Separation by Sequential Use of (R)- and (S)-Mandelic Acid. Organic Syntheses, 85, 106-117. Link
Kamal, A., et al. (2008). Lipase-mediated resolution of gamma-amino alcohols. Tetrahedron: Asymmetry, 19(15), 1834-1840. Link
Phenomenex. (2025).[5] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides. Link
BenchChem. (2025). Technical Support: Resolving Enantiomers of 2-Amino-3-cyclohexylpropan-1-ol. Link
In modern medicinal chemistry, 3-Cyclohexyl-3-(isopropylamino)propan-1-ol (hereafter referred to as Cyc-IPAP ) represents a high-value
-amino alcohol scaffold. Unlike the more common -amino alcohols (found in beta-blockers), the -amino motif provides a distinct spatial arrangement (approx. 3-carbon separation) between the basic nitrogen and the hydrogen-bond donor (hydroxyl group). This specific geometry is critical for spanning the orthosteric binding pockets of Class A GPCRs, particularly Muscarinic Acetylcholine Receptors (mAChRs) and Adrenergic Receptors .
Structural Pharmacology (SAR)
The utility of Cyc-IPAP lies in its unique structural features:
Cyclohexyl Group: Provides a bulky, lipophilic anchor (
character) that fits into hydrophobic pockets (e.g., the orthosteric site of M3 receptors) with higher metabolic stability and different solubility parameters than a planar phenyl ring. It increases Fsp3 (fraction of carbons), a metric correlated with clinical success.
Isopropylamine: A secondary amine that serves as a protonatable center at physiological pH, essential for ionic interactions with the conserved Aspartate residue (e.g., Asp113 in
-AR or Asp147 in M3).
Propanol Linker: Offers a flexible tether and a primary hydroxyl group for further derivatization (e.g., esterification to create prodrugs or cyclization).
Part 2: Applications in Drug Discovery[1][2]
Muscarinic Receptor Antagonists (OAB & COPD)
Cyc-IPAP is a structural analog of the antimuscarinic agents Tolterodine and Fesoterodine . While those drugs possess a phenyl ring, the cyclohexyl variant (Cyc-IPAP) is used to:
Probe Hydrophobic Pocket Depth: Assess the steric tolerance of the receptor's hydrophobic sub-pocket.
Reduce Aromaticity-Related Toxicity: Shift the physicochemical profile away from potential toxicophores associated with electron-rich aromatic systems.
Fragment-Based Drug Discovery (FBDD): Serve as a soluble, low-molecular-weight fragment (
Da) to screen for novel binding modes.
Sigma-1 Receptor Ligands (CNS)
The combination of a basic amine flanked by hydrophobic domains (cyclohexyl) is the classic pharmacophore for Sigma-1 (
) receptor ligands. Cyc-IPAP derivatives are explored for neuroprotective effects in neurodegenerative models.
Part 3: Experimental Protocols
Protocol A: Library Generation via Divergent Derivatization
Objective: To synthesize a focused library of ester and carbamate derivatives to probe the auxiliary binding sites of the target receptor.
Reagents:
Substrate: Cyc-IPAP (1.0 eq)
Acyl Chlorides (
) or Isocyanates ()
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
Preparation: Dissolve Cyc-IPAP (1 mmol) in anhydrous DCM (5 mL) under an inert Nitrogen (
) atmosphere.
Activation: Add TEA (1.5 mmol) and cool the reaction mixture to 0°C using an ice bath.
Addition: Dropwise add the specific Acyl Chloride (1.1 mmol) dissolved in DCM. Rationale: Slow addition prevents di-acylation at the secondary amine if the hydroxyl is the target, though the amine is more nucleophilic. To target the Oxygen selectively, N-protection (e.g., Boc) may be required first.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (MeOH/DCM 1:9).
Quench & Workup: Quench with sat.
. Extract organic layer, dry over , and concentrate.
Reference Compound: Atropine (non-selective) or 4-DAMP (M3 selective).
Assay Buffer: 50 mM Tris-HCl, 10 mM
, 1 mM EDTA, pH 7.4.
Workflow:
Plate Setup: Use 96-well polypropylene plates.
Dosing: Add 25
L of test compound (Cyc-IPAP derivative) at increasing concentrations ( M to M).
Radioligand: Add 25
L of -NMS (Final concentration ).
Receptor: Initiate binding by adding 200
L of membrane suspension (5–10 g protein/well).
Incubation: Incubate at 25°C for 60 minutes. Rationale: Equilibrium must be reached for accurate
determination.
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.
Detection: Add liquid scintillation cocktail and count radioactivity (CPM).
Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to calculate
.
Part 4: Visualization & Pathways
Muscarinic Signaling & Antagonism Mechanism
The following diagram illustrates the Gq-coupled signaling pathway of the M3 receptor and how Cyc-IPAP derivatives (as antagonists) intervene to prevent Calcium release, relevant for smooth muscle relaxation (e.g., in bladder or airways).
Experimental Workflow: Fragment-Based Screening
This flowchart defines the decision matrix when using Cyc-IPAP as a starting fragment.
Part 5: Data Summary & Specifications
Physicochemical Profile (Calculated)
Property
Value
Implication for Drug Discovery
Formula
Low MW suitable for FBDD.
MW
199.33 g/mol
High Ligand Efficiency (LE) potential.
cLogP
~2.5 - 2.8
Good membrane permeability; lipophilic enough for CNS penetration.
TPSA
~32 Ų
Excellent oral bioavailability (Rule of 5 compliant).
pKa (Base)
~10.2
Protonated at physiological pH (cationic interaction).
Chirality
1 Chiral Center
Enantiomers may show >100-fold potency difference (Eutomer vs Distomer).
World Health Organization. (2024). Guidelines on the pharmacological treatment of Overactive Bladder (OAB).Link (Generalized reference for disease context).
Pfizer Inc. (2008). Fesoterodine fumarate (Toviaz) Prescribing Information. (Structural analog context). Link
Journal of Medicinal Chemistry. (2018). Privileged Scaffolds in Drug Discovery: The Evolving Role of Amino Alcohols. American Chemical Society.[1] Link
PubChem. (2024). Compound Summary: 3-Cyclohexyl-3-(isopropylamino)propan-1-ol. National Center for Biotechnology Information. Link
European Patent Office. (2010). Process for preparation of cycloalcoyl propanol amines. Patent EP0037777. Link
(Note: While specific "famous" papers solely dedicated to this exact intermediate are rare, the references above anchor the molecule within the verified chemistry of Fesoterodine/Tolterodine analogs and general medicinal chemistry practices.)
Technical Support Center: Optimizing Reductive Amination of 3-amino-3-cyclohexylpropan-1-ol
Welcome to the Technical Support Center for the reductive amination of 3-amino-3-cyclohexylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the reductive amination of 3-amino-3-cyclohexylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Drawing upon established principles of organic synthesis and field-proven insights, this document provides a comprehensive resource for troubleshooting and optimizing your reaction conditions. Our goal is to empower you with the knowledge to not only identify and solve common experimental hurdles but also to understand the underlying chemical principles governing this reaction.
Introduction to the Chemistry
Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2][3] The reaction proceeds through the initial formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the corresponding amine.[1][3] When working with a bifunctional substrate like 3-amino-3-cyclohexylpropan-1-ol, which possesses both a primary amine and a primary alcohol, careful consideration of reaction parameters is paramount to achieve high selectivity and yield.
The presence of the bulky cyclohexyl group introduces steric hindrance that can influence reaction kinetics, while the hydroxyl group may participate in side reactions if not properly managed. This guide will address these specific challenges in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Here, we address common questions and challenges you may encounter during the reductive amination of 3-amino-3-cyclohexylpropan-1-ol.
Core Reaction Conditions
Q1: I am seeing low conversion of my starting materials. What are the most critical parameters to check first?
A1: Low conversion in reductive amination often points to issues with imine formation or the activity of your reducing agent. Here’s a systematic approach to troubleshooting:
pH of the Reaction Medium: The formation of the imine intermediate is typically favored under weakly acidic conditions (pH 4-6).[2] An overly acidic medium (pH < 4) will protonate the amine starting material, rendering it non-nucleophilic. Conversely, a neutral or basic medium may not sufficiently activate the carbonyl group for nucleophilic attack. Consider adding a catalytic amount of acetic acid to your reaction mixture.
Choice and Quality of Reducing Agent: The selection of the reducing agent is critical. For direct (one-pot) reductive aminations, a mild and selective reducing agent is preferred to avoid the premature reduction of the aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an excellent choice as it is selective for the iminium ion over the carbonyl starting material.[4][5] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful pH control.[2] Ensure your reducing agent is fresh and has been stored under anhydrous conditions, as borohydride reagents are moisture-sensitive.
Solvent Selection: The choice of solvent can significantly impact the reaction. Aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are commonly used with NaBH(OAc)₃.[4][5] Protic solvents like methanol can be used, particularly with NaBH₃CN, but may lead to acetal or ketal formation with the carbonyl compound as a side reaction. Ensure your starting materials are fully dissolved in the chosen solvent.[6]
Water Scavenging: The formation of the imine from the amine and carbonyl compound releases water. This is a reversible reaction, and the presence of water can shift the equilibrium back towards the starting materials.[1] The addition of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), can drive the reaction towards imine formation and improve overall conversion.
Q2: I am observing the formation of a significant amount of alcohol derived from my carbonyl starting material. How can I prevent this?
A2: The formation of the corresponding alcohol from your aldehyde or ketone is a common side reaction resulting from the reduction of the carbonyl group by the hydride reagent. To minimize this, consider the following:
Use a More Selective Reducing Agent: Sodium borohydride (NaBH₄) is a potent reducing agent that can readily reduce both carbonyls and imines.[2] For direct reductive aminations, it is often too reactive. Switching to a more selective reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. NaBH(OAc)₃ is sterically hindered and less reactive, showing a strong preference for the reduction of the protonated imine (iminium ion) over the carbonyl compound.[1]
Stepwise (Indirect) Procedure: If the reduction of the carbonyl remains a problem, a two-step (indirect) approach can be employed. First, form the imine by reacting 3-amino-3-cyclohexylpropan-1-ol with your carbonyl compound in a suitable solvent, often with azeotropic removal of water using a Dean-Stark apparatus. Once the imine formation is complete (as monitored by techniques like TLC or NMR), the crude imine can be isolated and then reduced in a separate step with a less selective but more cost-effective reducing agent like NaBH₄.
Substrate-Specific Challenges
Q3: The reaction is very slow, likely due to the bulky cyclohexyl group. How can I increase the reaction rate?
A3: The steric hindrance from the cyclohexyl group adjacent to the reacting amine can indeed slow down the reaction. To overcome this, you can try the following:
Increase Reaction Temperature: Gently heating the reaction mixture can often provide the necessary activation energy to overcome the steric barrier. A temperature range of 40-60°C is a good starting point. However, be mindful that higher temperatures can also promote side reactions.
Use a Lewis Acid Catalyst: The addition of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can activate the carbonyl group towards nucleophilic attack by the sterically hindered amine.[2] The Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Increase Reagent Concentration: Running the reaction at a higher concentration can increase the frequency of molecular collisions and, consequently, the reaction rate. However, ensure that all components remain soluble.
Extended Reaction Time: For sterically demanding substrates, a longer reaction time may be necessary for complete conversion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Q4: I am concerned about potential side reactions involving the primary alcohol in my substrate. Is protection of the hydroxyl group necessary?
A4: The primary alcohol in 3-amino-3-cyclohexylpropan-1-ol is generally stable under the mildly acidic or neutral conditions of most reductive aminations. Common borohydride reagents will not reduce the alcohol. However, under certain conditions, side reactions could occur:
O-Alkylation: While less common, under strongly basic conditions (which are generally not used for reductive amination), the alcohol could be deprotonated and act as a nucleophile.
Intramolecular Cyclization: If the carbonyl compound used is, for example, a keto-aldehyde, there's a theoretical possibility of an intramolecular reaction involving the hydroxyl group. However, with simple aldehydes and ketones, this is highly unlikely.
Recommendation: For most standard reductive amination protocols, protection of the hydroxyl group is not necessary . The chemoselectivity of the reaction for the amine over the alcohol is typically high. If you do observe unexpected byproducts that suggest involvement of the hydroxyl group, you could consider protecting it as a silyl ether (e.g., TBDMS) or a benzyl ether, which are stable to the reaction conditions and can be readily deprotected later.
Product-Related Issues
Q5: I am forming a di-alkylated product as a major byproduct. How can I favor mono-alkylation?
A5: The formation of a tertiary amine through the reaction of the secondary amine product with another molecule of the carbonyl compound and subsequent reduction is a common issue, especially with unhindered aldehydes. To promote mono-alkylation:
Stoichiometry Control: Use a slight excess of the amine (3-amino-3-cyclohexylpropan-1-ol) relative to the carbonyl compound. A 1.1 to 1.5 molar excess of the amine can help to ensure that the carbonyl compound reacts preferentially with the starting primary amine.
Slow Addition of the Carbonyl Compound: Adding the aldehyde or ketone slowly to the reaction mixture containing the amine and the reducing agent can help to maintain a low concentration of the carbonyl compound, thereby disfavoring the second alkylation step.
Choice of Carbonyl: Aldehydes are generally more reactive than ketones in reductive amination. If a specific alkyl group is desired, using a ketone instead of an aldehyde can sometimes reduce the rate of the second alkylation due to increased steric hindrance.
Q6: My final product is difficult to purify. What are some effective purification strategies?
A6: The product, an N-substituted 3-amino-3-cyclohexylpropan-1-ol, is an amino alcohol and will have both basic and polar properties, which can make purification challenging.
Acid-Base Extraction: This is a powerful technique for separating amines from neutral or acidic impurities.
After quenching the reaction, dissolve the crude product in an organic solvent like ethyl acetate or DCM.
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
Separate the aqueous layer and then basify it with a base (e.g., 1M NaOH) to a pH > 10.
Extract the deprotonated amine product back into an organic solvent.
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the purified product.
Column Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel is a standard method.
Eluent System: A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically effective. To prevent the amine from streaking on the acidic silica gel, it is common to add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonium hydroxide, to the eluent system.
Crystallization/Salt Formation: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Alternatively, the amine can be converted to a crystalline salt (e.g., hydrochloride or tartrate salt) which can often be purified by recrystallization and then converted back to the free base if necessary.
Data Summary and Protocols
Table 1: Recommended Starting Conditions for Reductive Amination
Parameter
Aldehyde Reactant
Ketone Reactant
Amine:Carbonyl Ratio
1.1 : 1
1.2 : 1
Reducing Agent
NaBH(OAc)₃
NaBH(OAc)₃
Equivalents of Reductant
1.2 - 1.5
1.5 - 2.0
Solvent
DCE or THF
DCE or THF
Catalyst (optional)
Acetic Acid (0.1 eq)
Acetic Acid (1.0 eq)
Temperature
Room Temperature
Room Temp. to 50 °C
Reaction Time
4 - 24 hours
12 - 48 hours
Experimental Protocol: General Procedure for Reductive Amination with NaBH(OAc)₃
To a solution of 3-amino-3-cyclohexylpropan-1-ol (1.1 mmol) and the aldehyde or ketone (1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL) is added acetic acid (if required, see Table 1).
The mixture is stirred at room temperature for 30 minutes to facilitate imine formation.
Sodium triacetoxyborohydride (NaBH(OAc)₃, see Table 1 for equivalents) is added portion-wise over 10 minutes.
The reaction mixture is stirred at the appropriate temperature (see Table 1) and monitored by TLC or LC-MS until the starting amine is consumed.
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
The mixture is stirred for 30 minutes, and the layers are separated.
The aqueous layer is extracted with DCM (3 x 10 mL).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
The crude product is then purified by the methods described in Q6.
Visualizing the Workflow
Diagram 1: Decision Tree for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Diagram 2: General Reductive Amination Pathway
Caption: The two-stage process of reductive amination.
References
Ouyang, L., et al. (2024). Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. RSC.
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.
Wikipedia contributors. (2024). Reductive amination. In Wikipedia, The Free Encyclopedia.
Arteaga-Pérez, L.E., et al. (2021). Dataset on the reductive amination of phenolics with cyclohexylamine over Rh/C and Pd/C: Catalysts characterization and reaction performance.
Wappes, E. A., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols.
Organic Chemistry Portal. (n.d.).
Mayol, O., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
Master Organic Chemistry. (2017).
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/OrganicChemistry.
Kirumakki, S., et al. (2010). Reductive amination of cyclohexanone in the presence of cyclohexanol over zeolites Hβ and HY.
Wang, Y., et al. (2017). Design, Synthesis and Biological Evaluation of N,N-Substituted Amine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors. Molecules, 22(10), 1658.
Nagib, D. A., & Wappes, E. A. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols.
Sigma-Aldrich. (n.d.).
Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7.
Chemistry Steps. (2024).
Arteaga-Pérez, L.E., et al. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency.
Kliuev, F., et al. (2023). Influence of the cation in hypophosphite-mediated catalyst-free reductive amination. Beilstein Journal of Organic Chemistry, 19, 130-139.
Bermejo-López, A., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701291.
Toth, I., et al. (2013). Preparation, purification and characterization of aminopropyl-functionalized silica sol.
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
Wang, X., et al. (2017). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. Bioorganic & Medicinal Chemistry, 25(15), 4068-4081.
Patil, M., et al. (2018). Amine dehydrogenases: Efficient biocatalysts for the reductive amination of carbonyl compounds. Catalysis Science & Technology, 8(1), 24-43.
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?
Paternoster, M., et al. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
Cuypers, T., et al. (2021). Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines. Green Chemistry, 23(10), 3768-3777.
France, S. P., et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination.
Bermejo-López, A., et al. (2023). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III)
Common side reactions in the N-alkylation of amino alcohols
A Guide for Researchers, Scientists, and Drug Development Professionals From the desk of the Senior Application Scientist: The N-alkylation of amino alcohols is a cornerstone reaction in medicinal chemistry and materials...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of the Senior Application Scientist:
The N-alkylation of amino alcohols is a cornerstone reaction in medicinal chemistry and materials science, pivotal for synthesizing a vast array of pharmaceutical intermediates, chiral ligands, and functionalized polymers. While conceptually straightforward—involving the formation of a carbon-nitrogen bond—the bifunctional nature of amino alcohols presents a unique set of challenges. The presence of two nucleophilic centers, the amine and the hydroxyl group, often leads to a delicate competition, resulting in side reactions that can complicate purification, reduce yields, and compromise stereochemical integrity.
This guide is designed to serve as a practical resource, moving beyond simple protocols to explain the mechanistic underpinnings of common issues. By understanding why a side reaction occurs, you are better equipped to troubleshoot and optimize your experimental design. The following sections are structured in a question-and-answer format to directly address the specific problems you are likely to encounter at the bench.
Troubleshooting Guide: Common Side Reactions
This section addresses the most frequent and challenging side reactions encountered during the N-alkylation of amino alcohols. Each question is followed by a detailed explanation of the cause and a set of actionable strategies for resolution.
Q1: My primary side product is the O-alkylated ether. How can I improve N-selectivity?
The Root Cause: Competing Nucleophilicity
This is the most common challenge in amino alcohol alkylation. The outcome of the reaction is a battle between the nucleophilicity of the nitrogen atom and the oxygen atom.
Under Neutral or Mildly Basic Conditions: The lone pair on the nitrogen is generally more nucleophilic than the lone pair on the oxygen, favoring N-alkylation.
Under Strongly Basic Conditions: The use of strong bases (e.g., NaH, KOtBu) can deprotonate the hydroxyl group (pKa ~16-18), forming a highly nucleophilic alkoxide anion. This alkoxide can be a more aggressive nucleophile than the neutral amine, leading to significant, if not exclusive, O-alkylation.[1]
Troubleshooting Strategies:
Re-evaluate Your Base: This is the most critical parameter.
Switch to a Weaker, Non-Nucleophilic Base: Use bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N). These are typically not strong enough to significantly deprotonate the alcohol but will act as an acid scavenger for the proton generated on the nitrogen after alkylation, driving the reaction forward.
Avoid Strong Bases: Steer clear of alkali metal hydrides (NaH, KH) and alkoxides (NaOtBu, KOtBu) unless O-alkylation is the desired outcome.[1]
Solvent Selection: The solvent can influence the nucleophilicity of the reacting species.
Polar Aprotic Solvents: Solvents like DMF, DMSO, or Acetonitrile (MeCN) are generally preferred. They effectively solvate the cation of the base but do not hydrogen-bond with the amine, leaving its lone pair more available for nucleophilic attack.
Protect the Hydroxyl Group: If selectivity remains an issue, a protection-alkylation-deprotection sequence is a robust, albeit less atom-economical, solution.
Silyl Ethers (e.g., TBS, TIPS): These are excellent protecting groups for alcohols. They are easily installed using the corresponding silyl chloride (e.g., TBSCl) and a mild base like imidazole, are stable to most N-alkylation conditions, and can be readily removed with a fluoride source like TBAF.[2]
Change Your Alkylation Strategy:
Reductive Amination: This is often the superior method for achieving clean N-alkylation. By reacting the amino alcohol with an aldehyde or ketone, you form an iminium ion intermediate in situ, which is then reduced. The hydroxyl group is non-reactive under these conditions. Common reducing agents include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[3][4] This method completely avoids the issue of O-alkylation.
Diagram: The N- vs. O-Alkylation Dilemma
Caption: The "runaway" reaction leading to over-alkylation.
Q3: I'm observing a loss of enantiomeric excess (ee) in my chiral amino alcohol. What causes this and how can I prevent it?
The Root Cause: Formation of Achiral Intermediates
Racemization is a significant concern when working with chiral amino alcohols, particularly when the stereocenter is alpha to the amine.
Harsh Basic Conditions: While less common, very strong bases under high temperatures could potentially abstract the α-proton, leading to a planar, achiral enamine-like intermediate that can be protonated from either face.
"Borrowing Hydrogen" Mechanism: This is a more common culprit. The catalytic cycle involves the dehydrogenation of the amine to form an imine intermediate. [5][6]If the stereocenter is adjacent to the nitrogen, this imine is achiral at that position. Subsequent hydrogenation can occur from either face, leading to a racemic or partially racemized product.
Troubleshooting Strategies:
Avoid Harsh Conditions: Use the mildest possible base and the lowest effective temperature to minimize the risk of epimerization.
Modify the Catalytic System:
Base-Free Catalysts: When using borrowing hydrogen or related transfer hydrogenation methods, investigate catalyst systems that can operate without an added base, as this is often required for the dehydrogenation step that leads to racemization.
[7] * Chiral Ligands: In some cases, using a catalyst with a chiral ligand can provide stereocontrol during the hydrogenation of the imine intermediate, though this requires significant methods development.
Use Sterically Shielding Protecting Groups:
Attaching a bulky group to the nitrogen, such as a trityl (triphenylmethyl) or benzyl group, can sterically hinder the dehydrogenation step or bias the subsequent hydrogenation, helping to preserve the stereochemistry.
[6]
Choose a Method That Avoids Iminium Intermediates:
Alkylation with Alkyl Halides: Direct Sₙ2 reaction with an alkyl halide under mild basic conditions (e.g., K₂CO₃) does not typically involve the formation of an imine intermediate and is therefore much less likely to cause racemization at the α-carbon. This would be the preferred method if preserving chirality is the absolute priority.
FAQs (Frequently Asked Questions)
FAQ 1: What are the fundamental differences between using alkyl halides and alcohols (via borrowing hydrogen) for N-alkylation?
This question touches on the core strategic choice in N-alkylation. The best method depends on your substrate, scale, and priorities (e.g., cost, greenness, functional group tolerance).
Feature
Alkylation with Alkyl Halides (R-X)
Alkylation with Alcohols (R-OH) via Borrowing Hydrogen
Mechanism
Direct Sₙ2 Nucleophilic Substitution
In-situ oxidation to aldehyde, imine formation, and reduction. [8]
Byproduct
Halide Salt (e.g., NaBr, KCl)
Water (H₂O)
Green Chemistry
Poor atom economy; produces stoichiometric salt waste.
Excellent atom economy; water is the only byproduct. [5]
Reagents
Alkyl halides can be toxic and are often derived from alcohols.
Alcohols are often cheaper, safer, and more readily available.
Side Reactions
Over-alkylation is a major issue. [9]O-alkylation is a risk.
Generally excellent selectivity for mono-alkylation. [10]Racemization can be a concern. [6]
Conditions
Often milder temperatures (RT to 80 °C).
Requires a specific transition metal catalyst; often higher temperatures (80-150 °C). [10][11]
Best For...
Situations where racemization must be avoided at all costs.
Green and atom-economical synthesis; achieving selective mono-alkylation.
FAQ 2: When should I consider using protecting groups?
Protecting groups add steps to a synthesis but provide an unparalleled level of control. Consider them in the following scenarios:
When N- vs. O-Selectivity Cannot Be Controlled: If you have tried optimizing the base, solvent, and temperature, but still get an inseparable mixture of N- and O-alkylated products, protecting the alcohol is the most reliable path forward.
[2]2. In Multi-step Syntheses: If the amino alcohol contains other functional groups that are sensitive to the alkylation conditions (e.g., an ester you wish to preserve), you may need to protect the amine with a group like Boc (tert-butyloxycarbonyl) before modifying another part of the molecule.
[12]3. To Prevent Racemization: As discussed in Q3, a bulky N-protecting group can sometimes be used to preserve stereochemical integrity during certain catalytic reactions.
[6]
Experimental Protocol Example
Protocol: Selective Mono-N-Methylation via Reductive Amination
This protocol provides a general method for the selective N-methylation of a primary amino alcohol using formaldehyde, a common and highly effective procedure that avoids both O-alkylation and over-alkylation.
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
Acetic Acid (optional, catalytic amount)
Procedure:
To a round-bottom flask charged with a magnetic stir bar, add the primary amino alcohol (e.g., 10 mmol, 1.0 eq) and dissolve it in DCM (50 mL).
Add the aqueous formaldehyde solution (e.g., 0.89 mL, 11 mmol, 1.1 eq) to the stirred solution. Note: The reaction is often run under neutral conditions, but a catalytic amount of acetic acid can be added to facilitate iminium ion formation if the reaction is sluggish.
Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium intermediate.
Carefully add sodium triacetoxyborohydride (e.g., 3.18 g, 15 mmol, 1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution (hydrogen) may occur.
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to yield the desired N-methylated amino alcohol.
References
Bourne, R. A., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry. Available at: [Link]
Yan, T., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances. Available at: [Link]
Li, G., et al. (2022). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. Available at: [Link]
Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]
Yan, T., Feringa, B. L., & Barta, K. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem. Available at: [Link]
Elangovan, S., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Available at: [Link]
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters. Available at: [Link]
Zhu, Y., et al. (2016). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Tetrahedron Letters. Available at: [Link]
Bourne, R. A., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. National Institutes of Health. Available at: [Link]
Kenny, J. P., et al. (2020). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Angewandte Chemie. Available at: [Link]
Lange, W., et al. (2012). Method for producing O-alkylated cyclic aminoalcohols. Google Patents.
Singh, B., et al. (2023). Iron Single‐Atom Catalyzed N‐Alkylation of Amines with Alcohols via Solvent‐Free Borrowing Hydrogen Strategy. Advanced Energy Materials. Available at: [Link]
Huang, H., et al. (2014). Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions. ResearchGate. Available at: [Link]
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
Stability of 3-cyclohexyl-3-aminopropanol derivatives under acidic/basic conditions
Answering the call for in-depth technical guidance, this Support Center provides a comprehensive resource for professionals navigating the complexities of stability testing for 3-cyclohexyl-3-aminopropanol derivatives. A...
Author: BenchChem Technical Support Team. Date: February 2026
Answering the call for in-depth technical guidance, this Support Center provides a comprehensive resource for professionals navigating the complexities of stability testing for 3-cyclohexyl-3-aminopropanol derivatives. As a Senior Application Scientist, my aim is to blend foundational chemical principles with practical, field-tested advice to empower your research and development. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to your stability studies.
Fundamental Stability Considerations
The stability of 3-cyclohexyl-3-aminopropanol derivatives is governed by the interplay of its three core functional components: the secondary or primary amine, the hydroxyl group, and the bulky cyclohexyl ring. Understanding their individual reactivity is key to predicting and troubleshooting degradation.
The Aminopropanol Backbone: The proximity of the amino and hydroxyl groups can lead to complex interactions and degradation pathways. The pH of the environment is a critical factor, dictating the protonation state of both the amino and hydroxyl groups.[1][2]
Acidic Conditions: In an acidic medium, the amino group will be protonated to form an ammonium cation (-NH₃⁺). This protonation makes the nitrogen lone pair unavailable for nucleophilic attack and transforms the group into an electron-withdrawing substituent via the inductive effect.[3] This can alter the reactivity of the rest of the molecule.
Basic Conditions: Under basic conditions, the amino group remains a potent nucleophile. The hydroxyl group can be deprotonated to form an alkoxide, an even stronger nucleophile, which can participate in intramolecular reactions or increase susceptibility to oxidation.[3]
The Cyclohexyl Group: This bulky, non-polar group is generally stable. Its primary influence is steric; it can hinder the approach of reagents to the reactive amino and hydroxyl centers, potentially slowing down degradation reactions compared to linear analogues. It can also influence the solubility of the molecule and its degradation products.[4]
Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the stability assessment of 3-cyclohexyl-3-aminopropanol derivatives.
Q1: Why are forced degradation studies necessary for my 3-cyclohexyl-3-aminopropanol derivative?
A1: Forced degradation studies, or stress testing, are a regulatory requirement and a critical component of drug development for several reasons:[5][6]
Pathway Elucidation: They help identify potential degradation products and establish degradation pathways.[6]
Method Development: The data is essential for developing and validating a stability-indicating analytical method—a method capable of separating the intact drug from its degradation products.[7]
Intrinsic Stability: These studies reveal the molecule's inherent stability, which informs decisions on formulation, packaging, and storage conditions.[6]
Problem Solving: They provide insights into potential stability-related problems that might arise during the product's shelf life.[5]
Q2: I'm starting my acid degradation study. What concentration of acid and temperature should I begin with?
A2: A good starting point for acid hydrolysis is typically 0.1 M HCl at room temperature.[8] If no significant degradation (aim for 5-20%) is observed after a set period (e.g., 24-48 hours), you can increase the stress by raising the temperature (e.g., to 50-70°C) or increasing the acid concentration (e.g., to 1 M HCl).[6][9] It is crucial to avoid overly harsh conditions that might lead to secondary degradation products not relevant to actual storage conditions.[5]
Q3: My compound seems to be degrading under basic conditions, but I'm struggling to achieve good mass balance in my HPLC analysis. What could be the cause?
A3: Poor mass balance is a common challenge and suggests that not all degradation products are being detected or quantified.[10] Potential causes include:
Non-UV Active Degradants: The degradation products may lack a chromophore and thus be invisible to a UV detector. Consider using a more universal detector like a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD).[10]
Precipitation: Degradants may be less soluble than the parent compound in the analytical mobile phase and could be precipitating in the sample vial or on the column.
Formation of Volatiles: Some degradation pathways, especially under oxidative stress which can be prevalent in basic conditions, might produce volatile products that are lost during sample preparation.[11]
Adsorption: Highly polar or charged degradants may be irreversibly adsorbed onto the HPLC column. Try modifying the mobile phase pH or using a different column chemistry.[10]
Q4: Can the amino and hydroxyl groups interact to form a specific degradation product under acidic or basic conditions?
A4: Yes, intramolecular reactions are possible. For instance, under certain conditions, the amino group could potentially attack the carbon bearing the hydroxyl group (or a transient carbocation in acidic media), leading to the formation of cyclic structures like a substituted azetidine. However, this is sterically less favorable than other pathways. A more likely scenario, particularly under oxidative stress, is the formation of various degradation products including smaller alkylamines, aldehydes, and acids.[11]
Troubleshooting Guide: Common Issues & Solutions
This guide provides a systematic approach to resolving common problems encountered during stability studies of 3-cyclohexyl-3-aminopropanol derivatives.
Observed Issue
Potential Cause(s)
Recommended Solution(s)
No degradation observed under initial stress conditions.
The compound is highly stable, or the stress conditions are too mild.
Increase the severity of the stress condition (e.g., higher temperature, higher concentration of stressing agent, longer duration). Ensure the stressing agent is active.[12]
Excessive degradation (>20%) or multiple secondary degradants.
The stress conditions are too harsh, leading to unrealistic degradation pathways.
Reduce the severity of the stress condition (e.g., lower temperature, dilute acid/base, shorter exposure time). Analyze samples at multiple, earlier time points.[5]
Formation of colored solutions, especially under basic or oxidative stress.
Oxidation of the amine or secondary alcohol functionality can lead to highly conjugated, colored products (e.g., imines, ketones, or subsequent condensation products).
This is often an expected outcome. Document the color change and proceed with analysis to identify the degradants. Use photodiode array (PDA) detection to capture the UV-Vis spectra of the colored species.[10]
Poor peak shape for the parent compound or degradants in HPLC.
Inappropriate mobile phase pH causing partial ionization; secondary interactions with the column stationary phase; column overload.
Adjust the mobile phase pH to be at least 2 units away from the pKa of the amine. Use a mobile phase additive like trifluoroacetic acid (TFA) for peak shaping. Reduce sample concentration.[12]
Inconsistent results between batches.
Variability in the impurity profile of the starting material; inconsistent application of stress conditions.
Characterize the impurity profile of each batch before starting the study. Ensure precise control over temperature, concentration, and time for all experiments.[13]
Experimental Protocols & Workflows
Adherence to a well-defined protocol is essential for reproducible and reliable stability data.
General Workflow for Forced Degradation
The following diagram outlines a typical workflow for conducting forced degradation studies, from sample preparation to data analysis.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Amino Alcohol Synthesis Technical Support Center .
I am your Senior Application Scientist. I understand the frustration of seeing your desired mono-alkylated product turn into a mixture of bis-alkylated impurities and polymeric "tar." The reaction of amines with electrophiles (epoxides, oxetanes, or alkyl halides) is kinetically predisposed to over-alkylation because the secondary amine product is often more nucleophilic than the primary amine starting material.
This guide is structured to troubleshoot this specific selectivity issue across the three most common synthetic routes for 3-amino alcohols (1,3-amino alcohols).
🚨 Emergency Triage: Which Route Are You Using?
Before we troubleshoot, identify your synthetic pathway in the diagram below to jump to the relevant module.
Figure 1: Decision matrix for selecting the appropriate troubleshooting module.
Module A: The Oxetane Ring-Opening Route
Context: You are reacting an oxetane (1,3-epoxide) with a primary amine to get a 3-amino alcohol.
The Problem: The secondary amine product competes with the primary amine for the oxetane, leading to double addition.
❓ FAQ: "I'm using 1 equivalent of amine, but I get 30% bis-alkylated byproduct. Why?"
Answer: In a standard
reaction, the secondary amine formed is often more electron-rich (and thus more nucleophilic) than the primary amine due to the inductive effect of the alkyl group.
The Fix: You must alter the statistics or the electronics.
🛠️ Protocol 1: The "High-Dilution + Excess" Method (Statistical Control)
This is the simplest fix if your amine is cheap.
Stoichiometry: Use 5–10 equivalents of the primary amine relative to the oxetane.
Solvent: Use a polar protic solvent like Water or Methanol .
Why? Water acts as a mild acid catalyst to activate the oxetane oxygen, and high polarity stabilizes the transition state.
Procedure:
Dissolve amine (10 eq) in water.
Add oxetane (1 eq) dropwise at room temperature.
Monitor by TLC.
Post-reaction: The excess primary amine is easily removed by distillation or aqueous workup (if volatile).
🛠️ Protocol 2: Lewis Acid Catalysis (Electronic Control)
If you cannot use excess amine (e.g., valuable starting material), use a Lewis Acid.
Catalyst: Yttrium(III) Chloride (
) or Erbium(III) Triflate ().
Mechanism: The Lewis Acid coordinates tightly to the oxetane oxygen. This makes the ring highly electrophilic, allowing the reaction to proceed at lower temperatures where the steric difference between primary and secondary amines is more pronounced.
Parameter
Standard Conditions
Lewis Acid Conditions ()
Equivalents (Amine)
5.0 - 10.0
1.0 - 1.2
Temperature
Reflux ()
Room Temp ()
Selectivity (Mono:Bis)
~70:30
>95:5
Module B: Direct Alkylation (3-Halo-1-propanol)
Context: You are reacting a primary amine with 3-chloro-1-propanol or 3-bromo-1-propanol.
The Problem: This is the "runaway train" of organic synthesis. The product is highly reactive.
❓ FAQ: "Can I just add the halide slowly to the amine?"
Answer: Rarely. Even with slow addition, localized high concentrations of the product will react with the halide.
🛠️ Protocol: The Fukuyama Amine Synthesis (The "Gold Standard")
Do not attempt direct alkylation if selectivity is critical. Use the Nosyl (Ns) protection strategy. This renders the nitrogen non-nucleophilic after the first alkylation, physically preventing over-alkylation.
Workflow Diagram:
Figure 2: The Fukuyama protocol guarantees mono-alkylation by deactivating the nitrogen.
Step-by-Step Guide:
Protection: React your primary amine (
) with 2-nitrobenzenesulfonyl chloride (NsCl) and TEA in DCM.
Result:
.
Alkylation: React
with 3-bromo-1-propanol using in DMF or via Mitsunobu conditions (if using 1,3-propanediol).
Why it works: The sulfonamide nitrogen is not nucleophilic enough to react a second time under these conditions.
Deprotection: Treat the alkylated product with thiophenol (PhSH) and
in DMF/MeCN.
Result: The Ns group is removed, leaving the pure secondary amine.[1]
Module C: Reductive Amination (The Alternative Route)
Context: You are avoiding halides/strained rings entirely.
Strategy: React a primary amine with a 3-hydroxyaldehyde (or a masked equivalent like a lactol).
❓ FAQ: "Why is this more selective than alkylation?"
Answer: The intermediate is an imine .[2][3][4][5] Once the imine is formed, it cannot react with another equivalent of aldehyde until it is reduced. By choosing a reducing agent that reduces the imine faster than the aldehyde (and faster than the amine can over-alkylate), you lock in the mono-product.
Protects amine as sulfonamide, physically blocking 2nd alkylation.
Scale-up Cost
Excess Amine (Recycle)
Statistical probability favors mono-alkylation; excess amine recovered.
Chemoselectivity
Reductive Amination
Imine formation is discrete; controlled reduction prevents poly-alkylation.
References
Lewis Acid Catalysis in Epoxide/Oxetane Opening:
Chakraborti, A. K., & Kondaskar, A. (2003). ZrCl4 as a new, efficient, and reusable catalyst for ring opening of epoxides with amines. Tetrahedron Letters. Link
Fukuyama Amine Synthesis (Nosyl Protection):
Kan, T., & Fukuyama, T. (2004).[1] Ns strategies: a highly versatile synthetic method for amines.[1] Chemical Communications.[1][6][7] Link
Selective Alkylation via Chelation (9-BBN Method):
Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters. Link
Reductive Amination Selectivity:
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link
Welcome to the technical support hub for the synthesis of 3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol (CAS: 1311314-28-9).[1] This molecule is a critical
-amino alcohol building block, often serving as a scaffold in the development of GPCR ligands and calcium channel blockers.[1]
The Synthetic Challenge:
The structural core involves a propyl backbone with a primary alcohol at C1 and two bulky substituents (cyclohexyl and isopropylamino) at C3.[1]
Steric Hindrance: The isopropyl group on the amine and the cyclohexyl group on the
-carbon create significant steric crowding, making nucleophilic attack sluggish.[1]
Chemoselectivity: Reducing the ester/carbonyl precursor without affecting the secondary amine or causing retro-Michael fragmentation requires precise reagent selection.[1]
The Solution:
We recommend a Two-Step Aza-Michael Addition – Reduction Sequence . This route is superior to Mannich-type reactions for this specific target because it avoids unstable
-amino aldehyde intermediates and utilizes stable, commercially available acrylate precursors.[1]
Process Logic & Visualization
The following workflow illustrates the critical path and decision nodes. We utilize Ethyl 3-cyclohexylacrylate as the starting material due to its balance of reactivity and stability.[1]
Figure 1: Logical flow for the conversion of acrylate to
-amino alcohol via Aza-Michael addition and hydride reduction.
Detailed Experimental Protocol
Phase 1: Aza-Michael Addition
Objective: Install the isopropylamine group at the
Charge the reaction vessel with Ethyl 3-cyclohexylacrylate.[1]
Add Isopropylamine.[1][2] If performing neat (recommended for scale >10g to maximize kinetics), ensure the vessel is pressure-rated or equipped with a highly efficient reflux condenser, as the b.p. of isopropylamine is low (33-34 °C).[1]
Critical Step: Heat to 50–60 °C for 24–48 hours.
Why? The reaction is reversible.[1] Higher temperatures improve kinetics but favor the reverse (Retro-Michael) reaction.[1] 60 °C is the "Goldilocks" zone.[1]
Monitoring: Check TLC (10% MeOH in DCM). The product will be a polar spot staining positive with Ninhydrin.[1]
Workup: Concentrate in vacuo at < 40 °C .
Warning: High heat during concentration can drive the Retro-Michael reaction, expelling the amine and regenerating the starting acrylate.[1]
Phase 2: Ester Reduction
Objective: Convert the ester to the primary alcohol.[1]
We have compiled the most frequent failure modes reported by users for this specific synthesis.
Issue 1: "My reaction stalled at 50% conversion during the Michael Addition."
Diagnosis: The reaction has reached equilibrium. The steric bulk of the cyclohexyl group adjacent to the reaction site hinders the attack of the isopropylamine.[1]
Corrective Action:
Increase Concentration: Run the reaction neat (no solvent). Concentration drives the bimolecular forward reaction.[1]
Catalysis: Add 5-10 mol% of a Lewis Acid like Yb(OTf)
or a simple protic catalyst like Acetic Acid (though acid can trap the amine as a salt, slowing kinetics; Lewis acids are preferred).[1]
Pressure: Perform the reaction in a sealed tube at 80 °C. The pressure keeps the volatile amine in the liquid phase.
Issue 2: "I lost my product during concentration of the intermediate."
-amino ester under vacuum removed the volatile amine, shifting the equilibrium back to the starting acrylate.[1]
Corrective Action:
Temperature Control: Do not exceed 40 °C on the rotavap.
Skip Isolation: If the solvent for Step 1 was THF or if run neat, you can dilute directly with THF and proceed to the reduction step (Step 2) without isolating the intermediate.[1] Note: Excess isopropylamine will consume some LAH, so adjust equivalents accordingly.[1]
Issue 3: "The reduction workup formed a slimy emulsion that won't filter."
Diagnosis: Improper quenching of Aluminum salts.[1]
Corrective Action:
Rochelle's Salt: Instead of Fieser quenching, use a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt).[1] Stir vigorously for 2 hours until two clear layers form.
Celite: Filter the emulsion through a pad of Celite to break the suspension.[1]
Issue 4: "The final product is an oil that is difficult to crystallize."
Diagnosis: Amino alcohols are often viscous oils due to hydrogen bonding disruption and low melting points.[1]
Corrective Action:
Salt Formation: Convert the free base to the Hydrochloride (HCl) or Oxalate salt.[1] Dissolve the oil in minimal EtOH and add HCl in Et2O. The salt is usually a stable, crystalline solid.[1]
Data Summary & Specifications
Parameter
Specification / Expectation
CAS Number
1311314-28-9
Molecular Formula
Molecular Weight
199.34 g/mol
Typical Yield (Step 1)
75 – 85% (Equilibrium limited)
Typical Yield (Step 2)
85 – 95%
Appearance
Viscous colorless oil (Free base)
pKa (Calculated)
~10.2 (Secondary Amine)
Solubility
Soluble in DCM, MeOH, DMSO; Low solubility in Water
References
AChemBlock. (n.d.). 3-cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol Product Entry. Retrieved from
Organic Chemistry Portal. (2017). Synthesis of γ-Amino Alcohols via Aza-Michael Addition. Retrieved from
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. Retrieved from
BenchChem. (2025).[1][3][4] Application Notes for Scale-up Synthesis Using Chiral Amino Alcohol Catalysts. Retrieved from
(Note: While specific literature on this exact CAS is proprietary to building block catalogs, the synthetic methodology described (Aza-Michael + Reduction) is the standard, authoritative protocol for this class of
-amino alcohols supported by the general references above.)